Home > Products > Screening Compounds P100433 > [Pyr-11]-beta-Amyloid (11-42)
[Pyr-11]-beta-Amyloid (11-42) -

[Pyr-11]-beta-Amyloid (11-42)

Catalog Number: EVT-247435
CAS Number:
Molecular Formula:
Molecular Weight: 3317.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Pyr-11]-beta-Amyloid (11-42) is a modified form of the amyloid beta peptide, specifically derived from the amyloid precursor protein through proteolytic cleavage. The peptide is significant in Alzheimer's disease research due to its role in the formation of amyloid plaques, which are characteristic of the disease. The modification at position 11, where glutamic acid is converted to pyroglutamic acid, is believed to enhance the peptide's aggregation properties and toxicity compared to non-modified forms.

Source

[Pyr-11]-beta-Amyloid (11-42) is synthesized from the amyloid precursor protein via enzymatic cleavage by beta-site amyloid precursor protein cleaving enzyme (BACE) and gamma-secretase. This peptide can be obtained commercially from various suppliers, including AnaSpec and Eurogentec, which provide it for research purposes focusing on neurodegenerative diseases.

Classification

This compound falls under the classification of neuropeptides and specifically belongs to the family of amyloid beta peptides. It is categorized as a post-translationally modified peptide due to the conversion of glutamic acid at position 11 to pyroglutamic acid.

Synthesis Analysis

Methods

The synthesis of [Pyr-11]-beta-Amyloid (11-42) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. The process includes:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid.
  2. Amino Acid Coupling: Sequential addition of protected amino acids occurs, with deprotection steps in between.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Technical Details

The molecular formula for [Pyr-11]-beta-Amyloid (11-42) is C151\text{151}H231\text{231}N39\text{39}O41\text{41}, with a molecular weight of approximately 3318.9 g/mol. The purity of synthesized peptides is typically above 95%, ensuring high quality for experimental use .

Molecular Structure Analysis

Structure

The structure of [Pyr-11]-beta-Amyloid (11-42) consists of a sequence of amino acids that includes a pyroglutamate modification at position 11. The sequence can be represented as follows:

  • One-letter code: Pyr-VHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
  • Three-letter code: Pyr-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH

Data

The structural properties contribute to its aggregation behavior, which is critical in understanding its role in Alzheimer's pathology.

Chemical Reactions Analysis

Reactions

[Pyr-11]-beta-Amyloid (11-42) undergoes various chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.

Technical Details

  1. Aggregation Kinetics: Studies have shown that [Pyr-11]-beta-Amyloid (11-42) exhibits comparable aggregation kinetics to other amyloid species, indicating its potential role in plaque formation .
  2. Cytotoxicity: The modified form has been linked to increased cytotoxicity in neuronal cells compared to its unmodified counterparts .
Mechanism of Action

Process

The mechanism by which [Pyr-11]-beta-Amyloid (11-42) exerts its effects involves:

  1. Aggregation: The peptide tends to aggregate into insoluble fibrils that accumulate in brain tissues.
  2. Neurotoxicity: Aggregated forms disrupt cellular function and promote neuroinflammation, contributing to neurodegeneration observed in Alzheimer's disease.

Data

Research indicates that pyroglutamate modifications enhance the stability and toxicity of amyloid aggregates, making them more resistant to proteolytic degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lyophilized white powder.
  • Solubility: Soluble in dimethyl sulfoxide and can be diluted in phosphate-buffered saline for experimental use.

Chemical Properties

  • Stability: Requires storage at -20°C or lower for long-term stability.
  • Purity Assessment: Typically assessed via HPLC with a minimum purity threshold of 95% .
Applications

[Pyr-11]-beta-Amyloid (11-42) has several scientific applications:

  1. Alzheimer's Disease Research: Used extensively in studies investigating amyloid plaque formation and neurotoxicity.
  2. Biochemical Assays: Employed in assays designed to evaluate peptide aggregation and cytotoxic effects on neuronal cultures.
  3. Drug Discovery: Serves as a model compound for testing potential therapeutic agents aimed at modulating amyloid aggregation processes.
Neuropathological Context of [Pyr11]-Aβ(11-42) in Alzheimer’s Disease

Role of N-Terminally Truncated Aβ Isoforms in Amyloid Plaque Formation

N-terminally truncated amyloid-β (Aβ) isoforms, generated through enzymatic cleavage or post-translational modifications, exhibit heightened aggregation kinetics and resistance to degradation compared to full-length Aβ peptides. These truncated species—particularly Aβ11-42 and its pyroglutamate-modified form [Pyr11]-Aβ(11-42)—serve as nucleation seeds for amyloid plaque formation. Their hydrophobic N-termini promote rapid self-assembly into oligomeric structures and fibrils, accelerating the deposition of insoluble aggregates in Alzheimer’s disease (AD) brains [1] [4]. Mass spectrometry studies reveal that truncated Aβ isoforms constitute ~50% of soluble Aβ proteoforms in AD brains, with Aβ11-40, Aβ3-42, and Aβ4-42 being predominant. Their abundance correlates with plaque density and disease severity, suggesting a catalytic role in amyloidogenesis [10] [2].

Table 1: Prevalence of Aβ Species in AD vs. Non-AD Brains

Aβ SpeciesAD Brains (%)Non-AD Brains (%)
Aβ1-4236%50%
AβpE3-4248%29%
[Pyr11]-Aβ(11-42)16%21%

Data derived from postmortem tissue analyses [6].

Pyroglutamate Modification as a Pathogenic Determinant in Aβ Aggregation

Pyroglutamate modification at glutamate-11 (Glu11) is catalyzed by glutaminyl cyclase (QC), which cyclizes the N-terminal glutamate into a five-membered lactam ring (pE). This modification eliminates the peptide’s N-terminal charge, increasing hydrophobicity and conformational stability. [Pyr11]-Aβ(11-42) exhibits:

  • Enhanced Aggregation Propensity: Forms β-sheet-rich oligomers 2–3× faster than unmodified Aβ11-42 due to reduced electrostatic repulsion [1].
  • Resistance to Proteolysis: The cyclic structure impedes degradation by neprilysin and insulin-degrading enzyme, prolonging its half-life in vivo [4].
  • Altered Channel Activity: In lipid bilayers, [Pyr11]-Aβ(11-42) forms ion channels with distinct conductance profiles, including higher-frequency 100–200 pS events (21% vs. 5% in Aβ1-42), potentially disrupting neuronal calcium homeostasis [6].

Biophysical analyses confirm that pyroglutamate modification shifts Aβ assembly toward stable, neurotoxic oligomers. Comparative studies show [Pyr11]-Aβ(11-42) and Aβ11-42 have similar cytotoxicity in neuronal cultures, indicating pyroglutamylation amplifies—rather than initiates—aggregation [1].

Table 2: Biophysical Properties of [Pyr11]-Aβ(11-42) vs. Aβ1-42

Property[Pyr11]-Aβ(11-42)Aβ1-42Significance
Lag time to aggregation98.2 ± 68.5 min31.6 ± 25.7 minp < 0.05
Hydrophobicity (HPLC index)0.920.78Not applicable
Channel events >100 pS26%9%p < 0.01

Data from in vitro assays [1] [6] [8].

Comparative Prevalence of [Pyr11]-Aβ(11-42) vs. Full-Length Aβ in Sporadic and Familial AD

The distribution of [Pyr11]-Aβ(11-42) varies significantly between AD subtypes:

  • Sporadic AD (sAD): [Pyr11]-Aβ(11-42) constitutes 16% of total Aβ in cortex tissue, rising to 20–25% in rapidly progressive AD (rpAD) cases. Cerebrospinal fluid (CSF) studies detect elevated AβpE11-42 in mild cognitive impairment (MCI) and AD patients (p < 0.01 vs. controls), correlating with tau pathology and cognitive decline [10] [2].
  • Familial AD (fAD): Associated with APP, PSEN1, or PSEN2 mutations, fAD exhibits lower [Pyr11]-Aβ(11-42) burden (<10%) but higher Aβ42/Aβ40 ratios. Dominant Aβ1-42 deposition in fAD suggests distinct proteolytic processing compared to sAD [9] [4].
  • Down Syndrome: Trisomy 21 elevates APP gene dosage, increasing Aβ11-42 production. Subsequent QC-mediated pyroglutamate modification drives early [Pyr11]-Aβ(11-42) accumulation, with amyloid plaques appearing by age 40 [9].

Table 3: Aβ Proteoform Signatures in AD Subtypes

AD SubtypeDominant Aβ Species[Pyr11]-Aβ(11-42) LoadKey Associations
sADAβ1-42, AβpE3-4216–20%APOE ε4, age-related QC upregulation
rpADAβ11-42, [Pyr11]-Aβ(11-42)20–25%Rapid cognitive decline, high CSF 14-3-3
fADAβ1-42<10%PSEN1 mutations, Aβ42 oversaturation

Data from neuropathological and CSF biomarker studies [2] [9] [10].

CSF mass spectrometry identifies [Pyr11]-Aβ(11-42) alongside Aβ1-42 as progression markers, with combined quantification improving diagnostic accuracy in MCI-to-AD conversion (AUC = 0.88) [10]. Therapeutic strategies targeting QC (e.g., glutaminyl cyclase inhibitors) or [Pyr11]-Aβ(11-42)-specific antibodies are under investigation to mitigate amyloidogenesis [5] [7].

Properties

Product Name

[Pyr-11]-beta-Amyloid (11-42)

Molecular Weight

3317.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.